N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic cyclopenta[d]pyrimidine derivative featuring a thioacetamide linker and a 3-morpholinopropyl substituent. The 3,5-dimethylphenyl acetamide moiety and the morpholinopropyl group likely influence its solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-6-21(20)28(24(30)26-23)8-4-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFQXOZOZCHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Cyclopenta[d]pyrimidine Derivatives
Notes
Data Limitations : Specific biological activity, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
Synthetic Challenges: The morpholinopropyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to smaller substituents .
Analytical Trends : Chlorophenyl and dichlorophenyl analogs exhibit higher melting points and distinct NMR shifts, highlighting the role of electronegative substituents in molecular packing and electronic environments .
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclocondensation of thioether-linked intermediates, alkylation of the morpholinopropyl group, and acetamide coupling. Key steps require:
- Temperature control (e.g., 60–80°C for cyclization) to prevent side reactions.
- Use of inert atmospheres (nitrogen/argon) to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from by-products . Optimization of reaction yields (e.g., 53–85%) depends on solvent polarity, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents), and catalyst selection (e.g., palladium for cross-coupling) .
Q. How is structural confirmation and purity validated for this compound?
Methodological validation includes:
- 1H/13C NMR spectroscopy : Peaks at δ 2.03–2.58 ppm (CH3, CH2 groups), δ 7.23–7.82 ppm (aromatic protons), and δ 9.78–12.50 ppm (NH groups) confirm regiochemistry .
- HPLC : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 326–344) verify molecular weight .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition assays : Measure IC50 against kinases or proteases (e.g., using fluorogenic substrates).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Solubility and stability tests : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity?
Rational modifications include:
- Substituent variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects on receptor binding .
- Scaffold hopping : Replace the cyclopenta[d]pyrimidinone core with thieno[3,2-d]pyrimidine to alter steric interactions with enzymes .
- Docking-guided synthesis : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with targets like EGFR or PARP .
Q. How to resolve contradictions in biological activity data across different assay conditions?
Contradictions often arise from:
- Variability in assay buffers (e.g., DMSO concentration >1% may inhibit enzyme activity). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Metabolic instability : Use liver microsomal assays to assess CYP450-mediated degradation and adjust functional groups (e.g., replace morpholinopropyl with piperazine for metabolic resistance) .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR)?
Advanced SAR analysis involves:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing acetamide with sulfonamide) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) using tools like Schrödinger’s Phase .
Q. How to address low solubility in aqueous media for in vivo studies?
Strategies include:
- Prodrug design : Introduce phosphate or ester groups at the acetamide moiety for hydrolytic activation .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size 100–200 nm) to enhance bioavailability .
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to improve dissolution kinetics .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Observed Activity | Reference |
|---|---|---|---|
| Analog A | Thieno[3,2-d]pyrimidine core | 2-fold higher kinase inhibition | |
| Analog B | 4-Nitrophenyl substituent | Improved solubility (logS −3.2 → −2.8) | |
| Analog C | Trifluoromethyl group | Enhanced metabolic stability (t1/2 2.1 → 4.7 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
